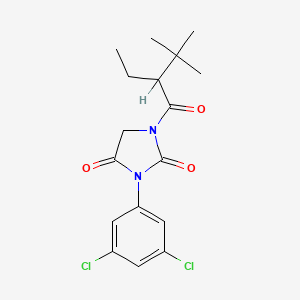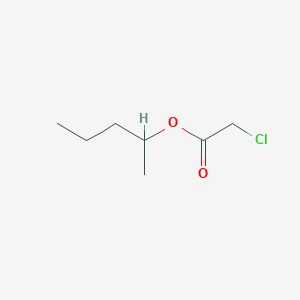![molecular formula C22H34Si2 B14352833 (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] CAS No. 92232-63-8](/img/structure/B14352833.png)
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl groups and butane-1,4-diyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] typically involves the reaction of phenylsilane derivatives with butane-1,4-diyl intermediates. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenyl groups to more reactive intermediates.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reactive intermediates like silanes.
Substitution: Functionalized phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool for designing new drugs and therapeutic agents.
Medicine
In medicine, (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] derivatives are explored for their potential use in drug delivery systems. The silicon atoms can be functionalized to improve the solubility and bioavailability of pharmaceutical compounds.
Industry
In industry, this compound is used in the production of high-performance coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it ideal for applications requiring durability and resistance to harsh conditions.
作用机制
The mechanism of action of (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] involves its interaction with molecular targets through its silicon and phenyl groups. The silicon atoms can form strong bonds with oxygen and nitrogen atoms, while the phenyl groups can participate in π-π interactions with aromatic systems. These interactions enable the compound to exert its effects in various chemical and biological processes.
相似化合物的比较
Similar Compounds
- (Butane-1,4-diyl)bis[ethyl(phenyl)silane]
- (Butane-1,4-diyl)bis[ethyl(dimethyl)phenylsilane]
- (Butane-1,4-diyl)bis[ethyl(trimethyl)phenylsilane]
Uniqueness
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] is unique due to its specific combination of butane-1,4-diyl and phenylsilane groups. This structure provides a balance of flexibility and rigidity, making it suitable for a wide range of applications. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds.
属性
CAS 编号 |
92232-63-8 |
|---|---|
分子式 |
C22H34Si2 |
分子量 |
354.7 g/mol |
IUPAC 名称 |
ethyl-[4-(ethyl-methyl-phenylsilyl)butyl]-methyl-phenylsilane |
InChI |
InChI=1S/C22H34Si2/c1-5-23(3,21-15-9-7-10-16-21)19-13-14-20-24(4,6-2)22-17-11-8-12-18-22/h7-12,15-18H,5-6,13-14,19-20H2,1-4H3 |
InChI 键 |
CPUHOZKNKPMFMI-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(CCCC[Si](C)(CC)C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


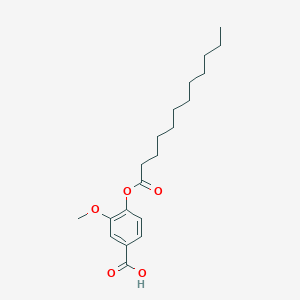
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)

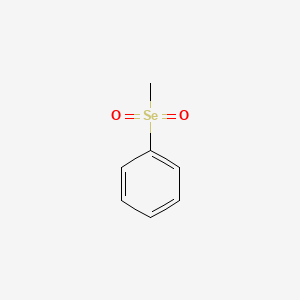
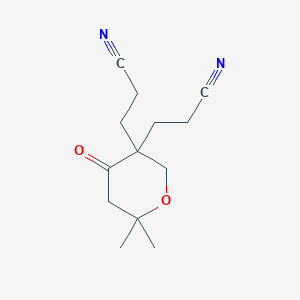
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
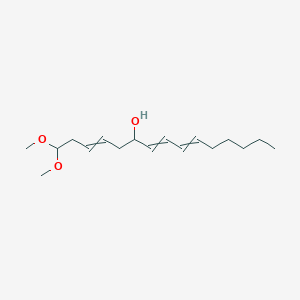
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)
